N-Nitrososimazine
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Overview
Description
6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, two diethyl groups, and a nitroso group attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that nitrosamines, in general, can interact with various biological molecules, potentially leading to carcinogenic effects .
Mode of Action
N-Nitrososimazine, like other nitrosamines, is believed to undergo bioactivation and carcinogenesis . The biochemical mechanisms of the carcinogenicity and the structure-activity relationship of the nitrosamines have been studied by many investigators .
Biochemical Pathways
Nitrosamines are known to be involved in various nitrogen metabolism pathways . They can form nitrogen-nitrogen bonds, which are found in many natural products and clinical drugs .
Result of Action
Nitrosamines, in general, are known to have carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in agricultural areas where nitrogen fertilizers and pesticides are heavily used, nitrosamines have been detected in groundwater, indicating that these compounds can persist and potentially cause harm in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Introduction of the Chloro Group: The chloro group is introduced by reacting the triazine ring with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Nitrosation: The nitroso group is introduced by reacting the chloro-substituted triazine with a nitrosating agent like sodium nitrite in the presence of an acid, typically hydrochloric acid.
Industrial Production Methods
Industrial production of 6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, forming N-oxides.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride in an alcohol solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed
Substitution: Various substituted triazines depending on the nucleophile used.
Reduction: Amino-substituted triazines.
Oxidation: N-oxide derivatives of the triazine ring.
Scientific Research Applications
6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of sensors and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of herbicides, pesticides, and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure but different substituents.
Simazine: Another herbicide with a similar structure, used for weed control.
Propazine: Similar to atrazine and simazine, used in agriculture.
Uniqueness
6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity compared to other triazine derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN6O/c1-3-9-6-10-5(8)11-7(12-6)14(4-2)13-15/h3-4H2,1-2H3,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLOVNSJIXWJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)N(CC)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215253 |
Source
|
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6494-81-1 |
Source
|
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006494811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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